molecular formula C9H16O2 B3247631 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde CAS No. 1823022-03-2

1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde

Cat. No.: B3247631
CAS No.: 1823022-03-2
M. Wt: 156.22
InChI Key: XWQLOCDIUCUWOU-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclobutane ring substituted with a methoxypropyl group and a formyl group at the first carbon atom. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, forming the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: 1-(3-Methoxypropyl)cyclobutane-1-carboxylic acid

  • Reduction: 1-(3-Methoxypropyl)cyclobutane-1-ol

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism by which 1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

  • Cyclobutane-1-carbaldehyde

  • 1-(3-ethoxypropyl)cyclobutane-1-carbaldehyde

  • 1-(3-propoxypropyl)cyclobutane-1-carbaldehyde

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Properties

IUPAC Name

1-(3-methoxypropyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-7-3-6-9(8-10)4-2-5-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQLOCDIUCUWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
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1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
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1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
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1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
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1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde
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1-(3-Methoxypropyl)cyclobutane-1-carbaldehyde

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